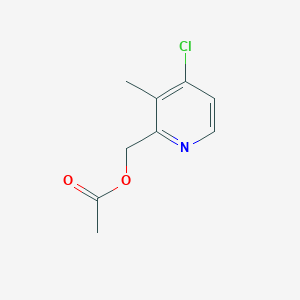

(4-Chloro-3-methylpyridin-2-yl)methyl acetate

説明

特性

IUPAC Name |

(4-chloro-3-methylpyridin-2-yl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-6-8(10)3-4-11-9(6)5-13-7(2)12/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHTAYQLERRPGDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1COC(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Chlorination of 4-Nitro-Substituted Pyridine Derivatives

A robust industrially viable method involves converting 4-nitro-substituted pyridine compounds to 4-chloro derivatives using hydrochloric acid under mild conditions. This process can be conducted either by bubbling gaseous HCl or using a pre-formed HCl solution in an organic solvent such as isopropanol or dimethylformamide.

Example: 4-Nitro-2,3-lutidine-N-oxide (260 g, 1.55 mol) reacted with 13.6% HCl in isopropanol at 85°C for 5 hours yields 4-chloro-2,3-lutidine-N-oxide with 98% yield after workup and extraction.

The reaction conditions are mild, and the solvents used include alcohols (methanol, ethanol, isopropanol), ethers (t-butyl methyl ether), ketones, and polar aprotic solvents (DMF, DMSO).

Reduction and Functional Group Manipulation

Following chlorination, the N-oxide group can be reduced or manipulated to yield the desired pyridine core with the chloro substituent intact.

Introduction of the Methyl and Hydroxymethyl Side Chain at the 2-Position

Alkylation with Methoxypropoxy Groups

The 3-methyl substituent is typically introduced early in the synthesis, often present in the starting pyridine derivative.

Hydroxymethylation and Acetylation

The 2-position is functionalized to a hydroxymethyl group, which is then acetylated to form the acetate ester.

Example: 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide is reacted with acetic anhydride at 0°C, then heated to 90°C for 6 hours to form 2-acetoxymethyl-4-(3-methoxypropoxy)-3-methylpyridine.

Subsequent base treatment (e.g., sodium hydroxide in ethanol) removes excess acetic anhydride and facilitates purification.

Direct Synthesis of (4-Chloro-3-methylpyridin-2-yl)methyl Acetate

A practical synthetic route involves:

Starting from 4-chloro-3-methylpyridin-2-ylmethanol or its N-oxide derivative.

Acetylation of the hydroxymethyl group using acetic anhydride under controlled temperature (0–90°C) to yield the acetate ester.

Purification by extraction with organic solvents (methylene dichloride, ethyl acetate), drying over sodium sulfate, and vacuum distillation or crystallization.

Representative Data Table of Key Reaction Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chlorination of 4-nitro pyridine | 13.6% HCl in isopropanol | 85 | 5 hours | 98 | Mild, industrially scalable |

| Hydroxymethylation | Sodium hydroxide, 3-methoxy-1-propanol, DMSO | 60 | 2 hours | 95 | Formation of hydroxymethyl intermediate |

| Acetylation | Acetic anhydride | 0 to 90 | 6 hours | 79 | Controlled acetylation of hydroxymethyl |

| Extraction and purification | Methylene dichloride, ethyl acetate, drying | Ambient | - | - | Standard organic workup |

Research Findings and Optimization Notes

The chlorination step is highly efficient with near-quantitative yields under mild conditions, making it suitable for scale-up.

The choice of solvent significantly affects the reaction rate and purity; isopropanol and dimethylformamide are preferred for chlorination.

Acetylation requires careful temperature control to avoid side reactions and degradation of the pyridine ring.

Extraction and drying steps are critical to remove residual acids and solvents, ensuring high purity of the acetate product.

Alternative methods involving direct substitution of chloromethyl groups with acetate ions are less common due to lower selectivity and yield.

化学反応の分析

Types of Reactions

(4-Chloro-3-methylpyridin-2-yl)methyl acetate can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The ester group can be hydrolyzed to yield (4-Chloro-3-methylpyridin-2-yl)methanol and acetic acid.

Oxidation: The methyl group can be oxidized to form the corresponding carboxylic acid derivative.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in aqueous media.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

Nucleophilic substitution: Various substituted pyridine derivatives.

Hydrolysis: (4-Chloro-3-methylpyridin-2-yl)methanol and acetic acid.

Oxidation: (4-Chloro-3-methylpyridine-2-carboxylic acid).

科学的研究の応用

(4-Chloro-3-methylpyridin-2-yl)methyl acetate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of (4-Chloro-3-methylpyridin-2-yl)methyl acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

類似化合物との比較

2-[(RS)-[(4-Chloro-3-methylpyridin-2-yl)methyl]sulphinyl]-1H-benzimidazole

- Structure : Shares the (4-Chloro-3-methylpyridin-2-yl)methyl group but replaces the acetate with a sulphinyl-benzimidazole moiety .

- Properties: The sulphinyl group enhances electrophilicity, increasing reactivity in proton pump inhibitors (e.g., omeprazole analogues).

- Applications : Used in gastrointestinal therapeutics, contrasting with the antiviral focus of the acetate compound .

2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine

- Structure : Features a bis-pyridinyl core with chloro and aryl substituents, differing in the absence of an ester group .

- Properties: The amino and aryl groups facilitate π-π stacking interactions, enhancing binding to kinase targets. The lack of an ester reduces hydrolysis susceptibility, improving metabolic stability compared to this compound .

- Applications : Primarily investigated in oncology for kinase inhibition, diverging from the antiviral applications of the acetate derivative .

Functional Group Variants

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

- Structure : Pyrimidine core with thioether and ester groups, contrasting with the pyridine-acetate system .

- Properties: The thioether group increases lipophilicity, enhancing blood-brain barrier penetration.

- Applications : Explored in neurological disorders, highlighting functional group-driven divergence in therapeutic use .

Physicochemical and Bioactivity Comparisons

Key Observations:

Bioactivity and Structure: Evidence from bioactivity clustering studies indicates that minor structural changes, such as replacing acetate with sulphinyl or amino groups, significantly alter target interactions and therapeutic profiles . For instance, the acetate group in this compound may facilitate faster hydrolysis, enabling prodrug activation, whereas sulphinyl or amino groups promote sustained target engagement .

Synthetic Complexity : The acetate derivative’s synthesis is streamlined for industrial scale due to fewer steric hindrances compared to bis-pyridinyl or benzimidazole-containing analogues, which require multi-step functionalization .

Safety and Handling : Safety data for sulphinyl-benzimidazole derivatives emphasize stricter handling protocols (e.g., moisture-sensitive storage) compared to the acetate compound, which is stable at room temperature under inert atmospheres .

生物活性

(4-Chloro-3-methylpyridin-2-yl)methyl acetate is a compound of significant interest in medicinal chemistry and biochemistry. Its structure features a pyridine ring substituted with a chlorine and a methyl group, along with an acetate moiety. The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those exhibiting antimicrobial and anti-inflammatory properties. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.

The molecular formula of this compound is CHClNO, with a molecular weight of approximately 187.6 g/mol. The compound's unique structure allows it to participate in various biochemical reactions, primarily as a precursor in the synthesis of active pharmaceutical ingredients (APIs).

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . It has been investigated for its effectiveness against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involves interaction with bacterial enzymes, which may inhibit their function and disrupt cell viability .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects . It is believed to modulate inflammatory pathways by inhibiting specific enzymes involved in the synthesis of pro-inflammatory mediators. This suggests its potential utility in treating conditions characterized by excessive inflammation.

The biological effects of this compound can be attributed to its ability to interact with various molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or inflammatory responses, thereby reducing the proliferation of pathogens or the severity of inflammation.

- Cell Signaling Modulation : By affecting signaling pathways, the compound can influence gene expression related to immune responses and cellular metabolism .

Study 1: Antimicrobial Activity Assessment

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against several bacterial strains, particularly MRSA. The study utilized minimum inhibitory concentration (MIC) assays to evaluate efficacy, revealing an MIC value of 32 µg/mL against MRSA, indicating potent antibacterial activity .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Methicillin-resistant S. aureus | 32 |

| Escherichia coli | 64 |

| Streptococcus pneumoniae | 128 |

Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of the compound, where it was tested in vitro using human cell lines stimulated with lipopolysaccharide (LPS). Results indicated that treatment with this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% at a concentration of 10 µM.

Applications in Drug Development

Due to its promising biological activities, this compound is being explored as a building block for developing new therapeutic agents. Its role as an intermediate in synthesizing compounds like Rabeprazole highlights its importance in pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for (4-Chloro-3-methylpyridin-2-yl)methyl acetate to maximize yield and purity?

- Methodological Answer : The compound can be synthesized via esterification of 4-chloro-3-methylpyridin-2-ylmethanol with acetic anhydride or acetyl chloride. Catalytic acid (e.g., H₂SO₄) or base (e.g., pyridine) conditions should be tested. Monitor reaction progress using TLC or HPLC. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is recommended. Safety protocols for handling corrosive reagents and chlorinated intermediates must be followed .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify ester methyl protons (~2.1 ppm) and pyridine ring protons (6.5–8.5 ppm). Chlorine substituents deshield adjacent carbons.

- IR : Confirm ester C=O stretch (~1740 cm⁻¹) and C-O-C (~1240 cm⁻¹).

- Mass Spectrometry : Molecular ion peak ([M+H]⁺) and fragmentation patterns (e.g., loss of acetate group).

- Elemental Analysis : Verify C, H, N, and Cl content .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid contact with skin/eyes. Store in a cool, dry place away from oxidizers. Dispose via hazardous waste channels—do not pour into drains. Ecological toxicity data suggest minimal water contamination risk, but precautionary measures are advised .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. Analyze the electrophilicity of the pyridine ring’s C-2 position, influenced by the electron-withdrawing chloro and methyl groups. Compare computed transition states (e.g., SNAr mechanism) with experimental kinetic data. Validate using crystallographic bond angles/distances from SHELX-refined structures .

Q. What strategies resolve contradictions between experimental and computational crystallographic models?

- Methodological Answer : Refine X-ray data with SHELXL, checking for twinning, disorder, or thermal motion artifacts. Compare computed (DFT-optimized) vs. experimental bond lengths/angles. Adjust refinement parameters (e.g., ADPs, restraints) and validate via R-factor convergence. Cross-validate with spectroscopic data (e.g., NMR coupling constants) .

Q. How can the ester group be modified to enhance stability under physiological conditions for drug delivery?

- Methodological Answer : Replace the labile ester with a hydrolytically stable group (e.g., amide, carbamate) or design a prodrug. Use molecular docking (AutoDock Vina) to assess binding affinity changes. Test stability in simulated gastric fluid (pH 1.2–3.0) and plasma (pH 7.4). Monitor degradation via LC-MS .

Q. What challenges arise in enantioselective synthesis of derivatives, and how can chiral catalysts be optimized?

- Methodological Answer : The methyl and chloro groups create steric hindrance, complicating asymmetric catalysis. Screen chiral ligands (e.g., BINAP, Salen) in Pd-catalyzed cross-couplings or enzymatic resolutions (lipases). Use kinetic resolution studies (ee vs. conversion) to optimize reaction conditions. Computational modeling (MD simulations) can predict catalyst-substrate interactions .

Q. How does steric hindrance from the 3-methyl group influence regioselectivity in electrophilic aromatic substitution?

- Methodological Answer : The methyl group at C-3 directs electrophiles to the less hindered C-5 position. Perform competitive reactions (e.g., nitration, halogenation) and analyze product ratios via GC-MS. Compare with DFT-calculated activation energies for different pathways. Steric maps (MEP surfaces) can visualize accessible reactive sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。